

Analytical techniques for characterizing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-Bromohexyloxy)tetrahydro-
2H-pyran

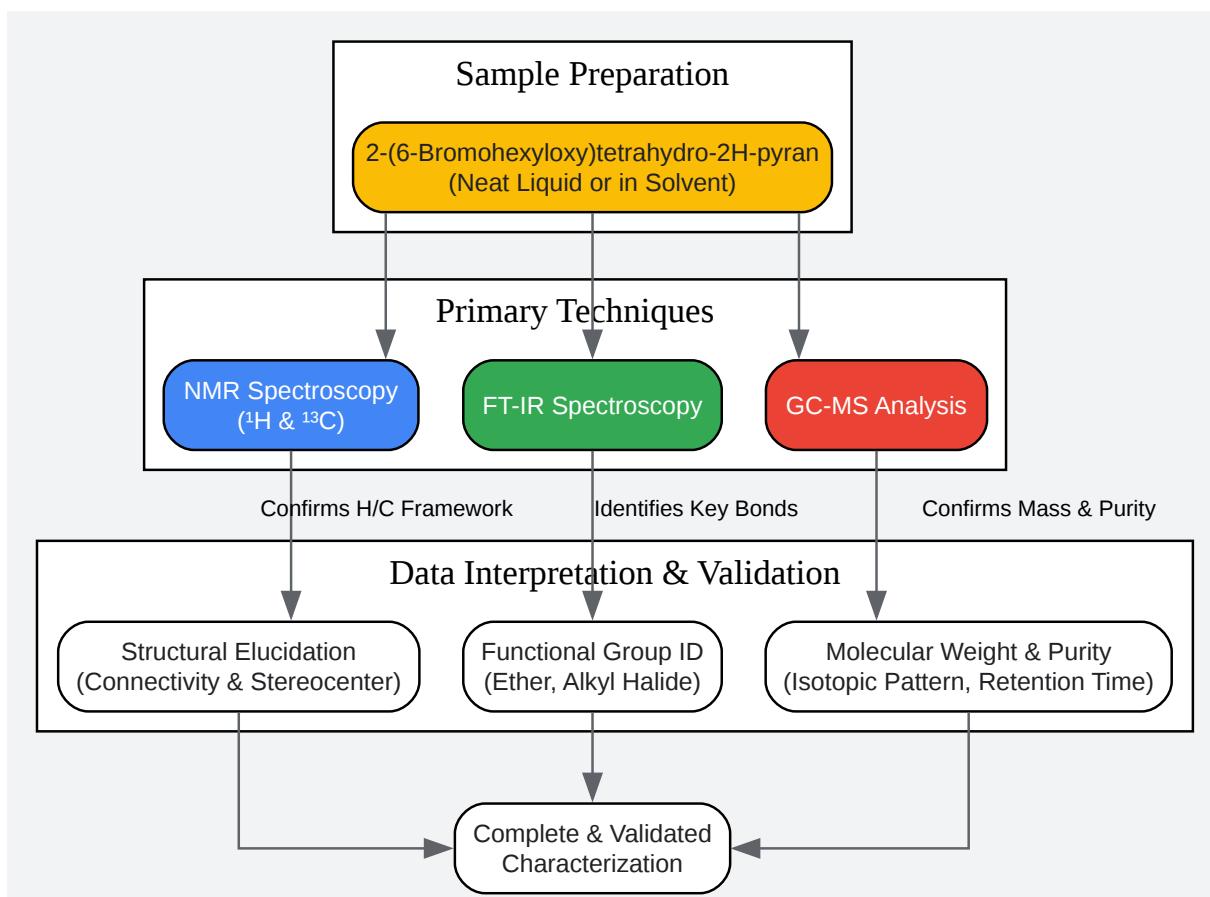
Cat. No.: B104259

[Get Quote](#)

An Application Scientist's Guide to the Analytical Characterization of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**

Introduction

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a key bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a tetrahydropyran (THP) protecting group for an alcohol and a terminal alkyl bromide, making it an invaluable building block. It serves as an intermediate in the synthesis of complex molecules, including sphingoid bases with potential cytotoxicity against cancer cells and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} Given its role in multi-step syntheses, rigorous confirmation of its identity and purity is paramount to ensure the success of subsequent reactions.


This guide provides an in-depth comparison of the primary analytical techniques used to characterize **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) coupled with Gas Chromatography (GC) provide a synergistic and self-validating system for its complete characterization.

Compound Properties:

- Molecular Formula: C₁₁H₂₁BrO₂[\[3\]](#)[\[4\]](#)
- Molecular Weight: 265.19 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 53963-10-3[\[3\]](#)[\[4\]](#)
- Appearance: Colorless to light yellow liquid
- Boiling Point: 125 °C at 0.1 mmHg[\[1\]](#)[\[3\]](#)
- Density: 1.209 g/mL at 25 °C[\[1\]](#)[\[3\]](#)

Overall Analytical Workflow

The comprehensive characterization of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** relies on the integration of multiple analytical techniques. Each method provides a unique piece of structural information, and together they form a conclusive dataset that confirms the molecule's identity, structure, and purity. The logical flow of this integrated approach is outlined below.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.

Causality Behind Experimental Choices: For a molecule like this, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the presence and connectivity of all protons, with integration verifying their relative ratios. The anomeric proton (~4.5 ppm) is a key diagnostic signal for the

THP ether linkage. ^{13}C NMR complements this by confirming the number of unique carbon environments, ensuring no unexpected carbons are present.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum provides a proton-by-proton map of the molecule. The key diagnostic signals include:

- Anomeric Proton (H-1'): A broad triplet or multiplet around 4.57 ppm, characteristic of the proton on the carbon flanked by two oxygen atoms in the THP ring.
- Methylene Protons adjacent to Oxygen: Two sets of multiplets are expected between 3.38 and 3.88 ppm. These correspond to the protons on the THP ring adjacent to the ring oxygen (H-5') and the protons on the hexyl chain adjacent to the ether oxygen (H-6).
- Methylene Protons adjacent to Bromine: A distinct triplet at approximately 3.41 ppm, corresponding to the two protons on the carbon directly bonded to the electronegative bromine atom (H-1).
- Aliphatic Methylene Protons: A series of complex multiplets between 1.35 and 1.88 ppm, representing the remaining 12 protons of the hexyl chain and the THP ring.

^{13}C NMR Spectral Interpretation

The ^{13}C NMR spectrum reveals the unique carbon environments:

- Anomeric Carbon (C-1'): A signal around 98.8 ppm, characteristic of the acetal carbon.
- Carbons Adjacent to Oxygen: Signals at approximately 67.4 ppm (C-6) and 62.3 ppm (C-5') are expected.
- Carbon Adjacent to Bromine: A signal around 33.9 ppm (C-1).
- Aliphatic Carbons: Multiple signals in the range of 19.5 to 32.7 ppm corresponding to the remaining carbons in the hexyl chain and THP ring.

Summary of NMR Data

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
Anomeric (CHO_2)	~4.57 (m, 1H)	~98.8
$\text{CH}_2\text{-Br}$	~3.41 (t, 2H)	~33.9
$\text{CH}_2\text{-O}$ (hexyl)	~3.73 (m, 1H), ~3.38 (m, 1H)	~67.4
$\text{CH}_2\text{-O}$ (ring)	~3.88 (m, 1H), ~3.51 (m, 1H)	~62.3
Alkyl Chain & Ring CH_2	~1.35 - 1.88 (m, 12H)	~19.5, 25.5, 26.1, 28.2, 30.8, 32.7

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at 7.26 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
- Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual CDCl_3 peak (7.26 ppm) and the ^{13}C spectrum accordingly (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Experimental Choices: For this molecule, FT-IR is used as a confirmation tool. The key is to identify the strong C-O stretching bands characteristic of the ether and acetal functionalities and the C-Br stretch. Equally important is the absence of a broad O-H stretch ($\sim 3300 \text{ cm}^{-1}$) or a sharp C=O stretch ($\sim 1710 \text{ cm}^{-1}$), which would indicate the presence of unreacted starting materials or byproducts.

Spectral Interpretation

The FT-IR spectrum is characterized by the following key absorption bands:

- C-H Stretching (sp^3): Strong, sharp peaks in the $2850\text{-}2950 \text{ cm}^{-1}$ region, confirming the aliphatic nature of the molecule.
- C-O Stretching: A series of strong, characteristic bands between $1030\text{-}1130 \text{ cm}^{-1}$, often appearing as a complex and prominent feature. These correspond to the C-O-C stretching vibrations of the ether linkage and the acetal group within the THP ring.[5]
- C-Br Stretching: A weaker absorption in the fingerprint region, typically found between $500\text{-}600 \text{ cm}^{-1}$.

Summary of FT-IR Data

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2940 - 2860	C-H Stretch	Alkane (CH_2)
1130 - 1030	C-O Stretch	Ether & Acetal
600 - 500	C-Br Stretch	Alkyl Bromide

Experimental Protocol: ATR-FT-IR

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.

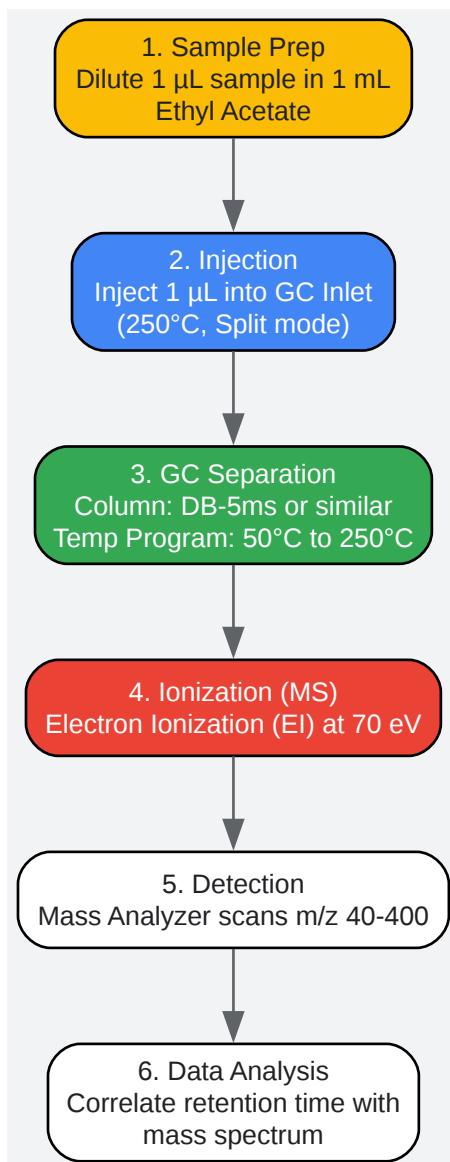
- Sample Application: Place one drop of the neat liquid **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** directly onto the ATR crystal.
- Acquisition: Lower the ATR press and apply consistent pressure. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Verification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS fragments the eluted components and measures the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint.

Causality Behind Experimental Choices: This technique serves two critical functions:

- Purity Assessment (GC): The chromatogram provides a clear visual representation of the sample's purity. A single, sharp peak at a specific retention time indicates a pure compound.
- Identity Confirmation (MS): The mass spectrum confirms the molecular weight of the compound. Crucially, for this molecule, it will show the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br exist in a ~1:1 natural abundance), resulting in two molecular ion peaks (M^+ and $M+2^+$) of nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.


Mass Spectrum Interpretation

- Molecular Ion (M^+): Expect to see a pair of peaks at m/z 264 and 266, corresponding to the molecules containing ^{79}Br and ^{81}Br , respectively. The relative intensity of these peaks should be approximately 1:1.
- Key Fragments: A prominent peak at m/z 85 is highly characteristic, corresponding to the fragmentation of the THP ring to form the tetrahydropyranyl cation.^[6] Other fragments may include the loss of the bromohexyl chain or cleavage at the ether linkage.

Summary of GC-MS Data

Analysis	Expected Result	Confirmation
GC Retention Time	A single major peak	High Purity
MS (m/z)	264 / 266 (M^+ , ~1:1 ratio)	Molecular Weight & Presence of one Br atom
MS (m/z)	85	Presence of the THP moiety

Experimental Protocol: GC-MS

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Validation

No single technique is sufficient for the complete and trustworthy characterization of a synthetic building block like **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**. The true power of this analytical workflow lies in the synergy between the methods.

- NMR provides the definitive structural framework and connectivity.
- FT-IR offers rapid confirmation of the required functional groups (ether, alkyl halide) and the absence of impurities like alcohols.
- GC-MS validates the compound's purity, confirms its molecular weight, and provides irrefutable evidence of the bromine atom through its isotopic signature.

Together, these techniques form a self-validating system where the results of each analysis corroborate the others, providing researchers with the highest degree of confidence in the identity and quality of their material before proceeding with critical downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(6-溴己氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 97 53963-10-3 [sigmaaldrich.com]
- 5. scifiniti.com [scifiniti.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Analytical techniques for characterizing 2-(6-Bromohexyloxy)tetrahydro-2H-pyran]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b104259#analytical-techniques-for-characterizing-2-6-bromohexyloxy-tetrahydro-2h-pyran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com